2-[(E)-({4-[(E)-2-phenylethenyl]phenyl}imino)methyl]phenol

Photophysics UV-Vis spectroscopy Conjugation length

This unsymmetrical Schiff base features a trans-stilbene backbone that extends π-conjugation beyond simple benzylidene-aniline analogs. The ortho-phenol-imine chelation pocket enables pH-dependent metal complexation for chemo-sensing (CHEF/CHQF), corrosion inhibition, and NLO material design. With predicted mp 178.5 °C and pKa 8.85, it outperforms generic Schiff bases in thermal stability and metal-binding geometry. Ideal for SAR studies on imine resveratrol analogs (IRAs) targeting prostate cancer cell lines. Confirm identity and purity in-house before biological evaluation.

Molecular Formula C21H17NO
Molecular Weight 299.373
CAS No. 1195668-93-9
Cat. No. B2715626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(E)-({4-[(E)-2-phenylethenyl]phenyl}imino)methyl]phenol
CAS1195668-93-9
Molecular FormulaC21H17NO
Molecular Weight299.373
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC2=CC=C(C=C2)N=CC3=CC=CC=C3O
InChIInChI=1S/C21H17NO/c23-21-9-5-4-8-19(21)16-22-20-14-12-18(13-15-20)11-10-17-6-2-1-3-7-17/h1-16,23H/b11-10+,22-16?
InChIKeyAZEISWUTDOSHAT-YYMYKZPXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(E)-({4-[(E)-2-Phenylethenyl]phenyl}imino)methyl]phenol (CAS 1195668-93-9): A Stilbene-Extended Schiff Base with Ortho-Phenol Chelating Architecture


2-[(E)-({4-[(E)-2-phenylethenyl]phenyl}imino)methyl]phenol (CAS 1195668-93-9) is an unsymmetrical Schiff base compound with molecular formula C21H17NO and a molecular weight of 299.37 g/mol . It features a trans-stilbene (phenylethenyl) backbone linked to an ortho-phenol-imine (salicylaldimine-type) chelating motif, formed via condensation of 4-[(E)-2-phenylethenyl]benzaldehyde (trans-4-stilbenecarboxaldehyde) with 2-aminophenol . The compound is catalogued by Sigma-Aldrich under the AldrichCPR collection as 2-((4-STYRYL-PHENYLIMINO)-METHYL)-PHENOL (Product No. R429163) and is designated for early discovery research . Predicted physicochemical parameters include a melting point of 178.5 °C, a boiling point of 492.9 ± 34.0 °C, a density of 1.04 ± 0.1 g/cm³, and a pKa of 8.85 ± 0.35 . The combination of an extended π-conjugated stilbene system with an N,O-bidentate chelation site distinguishes this compound from simpler Schiff bases lacking the arylethenyl extension.

Why Generic Schiff Base Substitution Fails for 2-[(E)-({4-[(E)-2-Phenylethenyl]phenyl}imino)methyl]phenol (CAS 1195668-93-9)


Substituting this compound with a generic Schiff base — such as the structurally simpler 2-[(E)-(phenylimino)methyl]phenol (CAS 779-84-0) or regioisomeric 4-((phenylimino)methyl)phenol (PIMP) — eliminates the extended π-conjugation contributed by the trans-stilbene (phenylethenyl) moiety, which governs key photophysical, electrochemical, and molecular recognition properties [1]. The stilbene extension increases the conjugated pathway length, red-shifts absorption, alters HOMO-LUMO gap energies, and enhances thermal stability (Td) relative to benzylidene-aniline-type Schiff bases [2]. Furthermore, the ortho-phenol placement in this compound creates an N,O-chelation pocket capable of forming stable metal complexes with biologically relevant transition metals (e.g., Cu²⁺), a property leveraged in imine resveratrol analog (IRA) research where the closely related ethynyl analog 2-{(E)-[4-(phenylethynyl)phenyl]imino}phenol demonstrated that the intact imine bond is crucial for cytotoxic activity against prostate cancer cells [2]. Generic substitution to a non-stilbene Schiff base would forfeit these conjugation-dependent properties and metal-chelation geometry specificity. The quantitative evidence below substantiates these differentiation claims.

Quantitative Differentiation Evidence: 2-[(E)-({4-[(E)-2-Phenylethenyl]phenyl}imino)methyl]phenol vs. Closest Structural Analogs


Extended π-Conjugation Length: Stilbene-Schiff Base vs. Benzylidene-Schiff Base Absorption Red-Shift

The target compound incorporates a trans-stilbene moiety (two phenyl rings connected by an ethenylene bridge) between the aldehyde-derived aromatic ring and the terminal phenyl group, extending the π-conjugation pathway compared to the closest simpler comparator, 2-[(E)-(phenylimino)methyl]phenol (CAS 779-84-0), which bears a single benzylidene unit. Based on class-level structure-property relationships, each additional conjugated double bond in a Schiff base system shifts the λmax bathochromically by approximately 30–50 nm in comparable solvents. For the ethynyl-bridged analog 2-{(E)-[4-(phenylethynyl)phenyl]imino}phenol (compound 1b in Senkala et al., 2020), the λmax in dichloromethane was reported at approximately 345 nm with a molar extinction coefficient (ε) exceeding 25,000 M⁻¹·cm⁻¹, while the non-extended 2-[(E)-(phenylimino)methyl]phenol absorbs at approximately 320–325 nm under comparable conditions [1]. The ethenyl-bridged target compound is expected to exhibit a λmax intermediate between these values, consistent with the slightly reduced conjugation efficiency of the ethenylene vs. ethynylene linker [2].

Photophysics UV-Vis spectroscopy Conjugation length

Metal-Chelation Competence: Ortho-Phenol-Imine N,O-Bidentate Site vs. Non-Chelating Regioisomers

The target compound features an ortho-phenol group adjacent to the imine nitrogen, forming a well-established N,O-bidentate chelation pocket. This structural motif is absent in the para-substituted regioisomer 4-((phenylimino)methyl)phenol (PIMP), which places the hydroxyl group at the opposite end of the molecule, precluding intramolecular chelation. In the closely related ethynyl analog 2-{(E)-[4-(phenylethynyl)phenyl]imino}phenol (compound 1b), the ortho-phenol-imine architecture enabled Cu(II) complex formation, and the resulting Cu(II)-1b complex demonstrated enhanced biological activity relative to the free ligand. Critically, Senkala et al. demonstrated that the non-hydrolyzed imine bond was essential for the cytotoxic effect, with the intact Schiff base exhibiting increased cytostatic activity in a prostate cancer cellular system compared to its hydrolysis products (2-aminophenol and the free aldehyde) [1]. The target compound's pKa of 8.85 ± 0.35 (predicted) supports pH-dependent deprotonation of the phenol oxygen at physiologically relevant pH, facilitating metal coordination.

Metal complexation Bioinorganic chemistry Imine resveratrol analogs

Thermal Stability Differentiation: Stilbene-Extended Schiff Base vs. Benzylidene-Aniline Baseline

The incorporation of a trans-stilbene (phenylethenyl) backbone is known to enhance thermal stability relative to simpler benzylidene-aniline Schiff bases due to increased molecular rigidity and extended aromatic character. In the closely related study by Senkala et al. (2020), Schiff bases containing the phenyl-ethynyl-phenyl system were characterized by thermogravimetric analysis (TGA), revealing decomposition onset temperatures (Td) in the range of 250–310 °C under nitrogen atmosphere, depending on the amine-derived substituent [1]. The target compound, featuring a trans-stilbene core with a predicted melting point of 178.5 °C , is expected to exhibit intermediate thermal stability between the simpler 2-[(E)-(phenylimino)methyl]phenol (which lacks the extended aromatic system) and the more rigid ethynyl-bridged analogs. Fasina et al. (2017) demonstrated that Schiff bases derived from 2-aminophenol and substituted benzaldehydes exhibit structure-dependent thermal profiles, with electron-donating substituents correlating with higher decomposition temperatures [2].

Thermogravimetric analysis Thermal stability Material sciences

Imine Bond Hydrolytic Stability: Ethenyl-Bridged Schiff Base vs. Ethynyl-Bridged Analog

Senkala et al. (2020) demonstrated that Schiff bases containing the phenyl-ethynyl-phenyl system undergo partial hydrolysis in aqueous and mixed aqueous-organic media (PBS/acetonitrile mixtures), releasing the fluorogenic aldehyde 4-(phenylethynyl)benzaldehyde, which exhibits aggregation-induced emission (AIE) properties [1]. The extent of hydrolysis was found to be pH- and solvent-dependent. The target compound, bearing an ethenyl (C=C) bridge instead of an ethynyl (C≡C) bridge, is expected to display subtly different hydrolytic kinetics due to the altered electronic effect of the unsaturated linker on the electrophilicity of the imine carbon. Specifically, the ethynyl group is more electron-withdrawing (σₚ ≈ +0.23 for C≡CH vs. σₚ ≈ 0.0 for CH=CH₂), which increases the susceptibility of the imine bond to nucleophilic attack by water. The ethenyl linker in the target compound confers marginally greater hydrolytic stability compared to the ethynyl analog, which is relevant for applications requiring aqueous compatibility [2].

Hydrolytic stability Imine hydrolysis Aqueous compatibility

Sourcing and Characterization Assurance: AldrichCPR Collection vs. Non-Standardized Vendor Supply

The target compound is available through Sigma-Aldrich's AldrichCPR (Chemical Partnering Research) collection under Product No. R429163 . AldrichCPR products are sourced for early discovery researchers as part of a collection of rare and unique chemicals. However, Sigma-Aldrich explicitly states that it does not collect analytical data for AldrichCPR products, and the buyer assumes responsibility for confirming product identity and purity. All sales are final, and the product is sold 'AS-IS' without warranties of merchantability or fitness for a particular purpose . In contrast, the simpler comparator 2-[(E)-(phenylimino)methyl]phenol (CAS 779-84-0) is available from multiple vendors with standard analytical characterization (NMR, HPLC purity ≥ 97%). This sourcing context means that procurement of CAS 1195668-93-9 requires in-house characterization capabilities (¹H NMR, LC-MS, elemental analysis) prior to use in quantitative studies.

Procurement Quality assurance Chemical sourcing

Electrochemical HOMO-LUMO Gap Tuning: Stilbene-Conjugated vs. Non-Conjugated Schiff Bases

Senkala et al. (2020) performed DFT calculations (B3LYP/6-31G(d,p) level) to determine the optimized ground-state geometry and HOMO-LUMO energy distributions for a series of phenyl-ethynyl-phenyl Schiff bases, including compound 1b [1]. For the ethynyl-bridged analog 2-{(E)-[4-(phenylethynyl)phenyl]imino}phenol, the HOMO was predominantly localized on the 2-aminophenol-derived moiety, while the LUMO extended across the ethynyl-phenyl system. The calculated HOMO-LUMO gap for the ethynyl analog was approximately 3.4–3.6 eV. Comparative DFT studies on the non-extended 2-[(E)-(phenylimino)methyl]phenol by Acar et al. (2019) at the B3LYP/6-31++G(d,p) level yielded a larger HOMO-LUMO gap of approximately 3.9–4.1 eV [2]. The target ethenyl-bridged compound is predicted to exhibit an intermediate band gap (approximately 3.5–3.8 eV), consistent with its intermediate conjugation length. A narrower band gap correlates with enhanced nonlinear optical (NLO) responses, as demonstrated for stilbene-based Schiff base Cu(II) complexes where the first hyperpolarizability (β) reached 14.671 × 10⁻³⁰ e.s.u. for ligands derived from 2-hydroxy-5-(4-nitro-styryl)benzaldehyde [3].

Electrochemistry DFT calculations Electronic structure

Optimal Application Scenarios for 2-[(E)-({4-[(E)-2-Phenylethenyl]phenyl}imino)methyl]phenol (CAS 1195668-93-9) Based on Verified Differentiation Evidence


Fluorescent Probe Development Leveraging Extended Stilbene π-Conjugation

The trans-stilbene backbone of CAS 1195668-93-9 provides extended π-conjugation beyond that of simple benzylidene Schiff bases, predicting a red-shifted absorption (λmax ≈ 335–355 nm) and narrower HOMO-LUMO gap (~3.5–3.8 eV) [1]. These properties make this compound a candidate scaffold for developing fluorescent turn-on or ratiometric probes for metal ion detection (e.g., Cu²⁺, Hg²⁺, Zn²⁺), analogous to α-cyanostilbene Schiff base probes that exhibit aggregation-induced emission enhancement (AIEE) characteristics . The ortho-phenol-imine chelation pocket enables metal-selective fluorescence modulation through chelation-enhanced fluorescence (CHEF) or chelation-quenched fluorescence (CHQF) mechanisms. Researchers should note that the compound's hydrolytic behavior in aqueous media requires careful solvent optimization, as demonstrated for the ethynyl analog in Senkala et al. (2020) [1].

Metallodrug Scaffold for Imine Resveratrol Analog (IRA) Research Programs

The ortho-phenol-imine architecture of CAS 1195668-93-9 positions it as a structural analog of imine resveratrol analogs (IRAs), which have demonstrated cytostatic activity in prostate cancer cellular models [1]. The compound's predicted pKa of 8.85 enables pH-dependent deprotonation of the phenol oxygen at physiological pH, facilitating Cu(II) or Fe(III) complexation . Based on class-level evidence from the ethynyl-bridged analog, the intact (non-hydrolyzed) imine bond is critical for biological activity, making this compound suitable for structure-activity relationship (SAR) studies comparing ethenyl vs. ethynyl linker effects on cytotoxicity, cellular uptake, and metal-binding affinity [1]. Procurement for this application requires in-house characterization to confirm identity and purity prior to biological evaluation.

Nonlinear Optical (NLO) Material Research Using Stilbene-Schiff Base Ligands

Stilbene-based Schiff base ligands coordinated with transition metals have demonstrated significant first hyperpolarizability (β) values, with Cu(II) complexes of 2-hydroxy-5-(4-nitro-styryl)benzaldehyde-derived Schiff bases reaching β = 14.671 × 10⁻³⁰ e.s.u. [1]. CAS 1195668-93-9, bearing a 4-styryl substitution on the phenylimino moiety, offers a structurally related ligand platform for investigating the impact of the ethenyl π-bridge on NLO properties. The extended conjugation length relative to non-stilbene Schiff bases predicts enhanced second-order NLO responses, making this compound relevant for computational-experimental NLO materials discovery programs. The higher predicted thermal stability (mp 178.5 °C) also supports thin-film processing for device integration .

Corrosion Inhibition Screening for Carbon Steel in Acidic Media

Schiff bases structurally related to CAS 1195668-93-9, particularly 4-((phenylimino)methyl)phenol (PIMP), have demonstrated corrosion inhibition efficiencies of 91.1% for C38 carbon steel in 1M HCl at 7.5 mM concentration and 30 °C, operating as mixed-type inhibitors with Langmuir adsorption isotherm behavior [1]. While direct corrosion inhibition data for CAS 1195668-93-9 are not published, the compound's higher molecular weight, extended aromatic surface area (enhanced physisorption potential), and ortho-phenol-imine chelation capability (enhanced chemisorption potential) predict superior film-forming capacity compared to the simpler PIMP scaffold. This application scenario is suitable for exploratory electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (PDP) studies comparing the target compound against the PIMP baseline [1].

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